molecular formula C36H51O4P B3055180 Bis(nonylphenyl) phenyl phosphate CAS No. 63302-94-3

Bis(nonylphenyl) phenyl phosphate

Cat. No. B3055180
CAS RN: 63302-94-3
M. Wt: 578.8 g/mol
InChI Key: FTSMGZRCWLCYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(nonylphenyl) phenyl phosphate, also known as BNPP, is a chemical compound that belongs to the family of organophosphates. BNPP is widely used as a flame retardant in various products, including plastics, textiles, and electronics. In recent years, BNPP has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of Bis(nonylphenyl) phenyl phosphate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. Bis(nonylphenyl) phenyl phosphate has been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in cell growth and proliferation. It has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates inflammation and immune responses.

Biochemical And Physiological Effects

Bis(nonylphenyl) phenyl phosphate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the expression of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Bis(nonylphenyl) phenyl phosphate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been found to reduce the proliferation of smooth muscle cells, which play a role in the development of atherosclerosis.

Advantages And Limitations For Lab Experiments

Bis(nonylphenyl) phenyl phosphate has several advantages as a therapeutic agent. It exhibits potent anti-inflammatory and anti-tumor properties and has a low toxicity profile. It is also relatively stable and can be easily synthesized. However, there are some limitations to its use in lab experiments. Bis(nonylphenyl) phenyl phosphate is not water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of Bis(nonylphenyl) phenyl phosphate. One area of research is the development of novel Bis(nonylphenyl) phenyl phosphate derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of Bis(nonylphenyl) phenyl phosphate and its derivatives. This could lead to the identification of new targets for therapeutic intervention. Additionally, there is a need for further studies on the safety and efficacy of Bis(nonylphenyl) phenyl phosphate in animal models and human clinical trials. Finally, the potential of Bis(nonylphenyl) phenyl phosphate as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases, should be explored.
In conclusion, Bis(nonylphenyl) phenyl phosphate is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. It exhibits potent anti-inflammatory and anti-tumor properties and has a low toxicity profile. However, there are some limitations to its use in lab experiments. Future research should focus on the development of novel Bis(nonylphenyl) phenyl phosphate derivatives, investigation of its mechanism of action, and further studies on its safety and efficacy in animal models and human clinical trials.

Scientific Research Applications

Bis(nonylphenyl) phenyl phosphate has been studied extensively for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Bis(nonylphenyl) phenyl phosphate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

bis(2-nonylphenyl) phenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51O4P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)39-41(37,38-34-28-18-15-19-29-34)40-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSMGZRCWLCYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(nonylphenyl) phenyl phosphate

CAS RN

63302-94-3
Record name Phosphoric acid, bis(nonylphenyl) phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(nonylphenyl) phenyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(nonylphenyl) phenyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(nonylphenyl) phenyl phosphate
Reactant of Route 3
Reactant of Route 3
Bis(nonylphenyl) phenyl phosphate
Reactant of Route 4
Reactant of Route 4
Bis(nonylphenyl) phenyl phosphate
Reactant of Route 5
Reactant of Route 5
Bis(nonylphenyl) phenyl phosphate
Reactant of Route 6
Reactant of Route 6
Bis(nonylphenyl) phenyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.